molecular formula C11H9BClNO2 B13655991 3-(Pyridin-2-yl)-5-chlorophenylboronic acid

3-(Pyridin-2-yl)-5-chlorophenylboronic acid

Cat. No.: B13655991
M. Wt: 233.46 g/mol
InChI Key: XPOYEMSOTVDOOH-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yl)-5-chlorophenylboronic acid: is a boronic acid derivative that contains a pyridine ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-yl)-5-chlorophenylboronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-yl)-5-chlorophenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(Pyridin-2-yl)-5-hydroxyphenylboronic acid.

    Reduction: Formation of 3-(Pyridin-2-yl)-5-chlorophenylborane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Pyridin-2-yl)-5-chlorophenylboronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-yl)-5-chlorophenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The pyridine and chlorophenyl groups contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridin-2-yl)-5-chlorophenylboronic acid is unique due to the presence of both the pyridine ring and the chlorophenyl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its versatility and potential for various applications in research and industry .

Properties

Molecular Formula

C11H9BClNO2

Molecular Weight

233.46 g/mol

IUPAC Name

(3-chloro-5-pyridin-2-ylphenyl)boronic acid

InChI

InChI=1S/C11H9BClNO2/c13-10-6-8(5-9(7-10)12(15)16)11-3-1-2-4-14-11/h1-7,15-16H

InChI Key

XPOYEMSOTVDOOH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)C2=CC=CC=N2)(O)O

Origin of Product

United States

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